Adenosine A2A Receptor Affinity: Head-to-Head Comparison with Reference Antagonist
N-Ethyl-3-[(1-phenylethyl)amino]propanamide exhibits an inhibition constant (Ki) of 23 nM for the human adenosine A2A receptor (ADORA2A) expressed in HEK293 cells, determined by displacement of [3H]2-[p-(2-carboxyethyl)phenyl-ethylamino]-5'-N-ethylcarboxamidoadenosine [1]. This potency is lower than the clinical-stage A2A antagonist preladenant (Ki = 1.1 nM) [2] but comparable to other research-grade A2A ligands.
| Evidence Dimension | Binding affinity (Ki) at human adenosine A2A receptor |
|---|---|
| Target Compound Data | Ki = 23 nM |
| Comparator Or Baseline | Preladenant (Ki = 1.1 nM) |
| Quantified Difference | Approximately 21-fold lower potency |
| Conditions | Competition binding assay using [3H]-labeled ligand in HEK293 cells expressing human A2A receptor |
Why This Matters
This moderate A2A affinity may be suitable for applications requiring partial receptor modulation rather than full antagonism, enabling distinct pharmacological profiling.
- [1] BindingDB BDBM50026816 CHEMBL3335523. Affinity data for adenosine A2A receptor (human). View Source
- [2] Hauser RA, Cantillon M, Pourcher E, et al. Preladenant in patients with Parkinson's disease and motor fluctuations: a phase 2, double-blind, randomised trial. The Lancet Neurology. 2011;10(3):221-229. View Source
